molecular formula C18H14BrNO3S B333118 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE

5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE

Cat. No.: B333118
M. Wt: 404.3 g/mol
InChI Key: YZQBJASSZSVUTI-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE is a synthetic organic compound that belongs to the thiazolone family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as bromine, hydroxyl, methoxy, and thiazolone, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE typically involves the condensation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated product.

    Substitution: Formation of substituted thiazolone derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential antimicrobial, antifungal, or anticancer properties. The presence of the thiazolone ring and other functional groups can interact with biological targets, leading to potential therapeutic applications.

Medicine

The compound may be investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors can be explored for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE would depend on its specific application. In general, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazolone ring and other functional groups allows for specific binding interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
  • 5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
  • 5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

Uniqueness

The uniqueness of 5-[(Z)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-1,3-THIAZOL-4-ONE lies in the specific combination of functional groups and the thiazolone ring. The presence of the bromine atom and the methoxy group can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H14BrNO3S

Molecular Weight

404.3 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)-1,3-thiazol-4-one

InChI

InChI=1S/C18H14BrNO3S/c1-10-3-5-11(6-4-10)18-20-17(22)15(24-18)8-12-7-13(19)9-14(23-2)16(12)21/h3-9,21H,1-2H3/b15-8-

InChI Key

YZQBJASSZSVUTI-NVNXTCNLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=C(C(=CC(=C3)Br)OC)O)/S2

SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC(=CC(=C3O)OC)Br)S2

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=C(C(=CC(=C3)Br)OC)O)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.